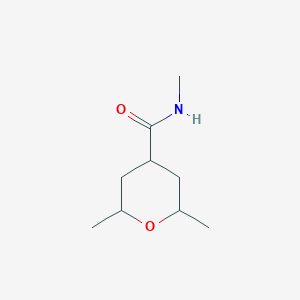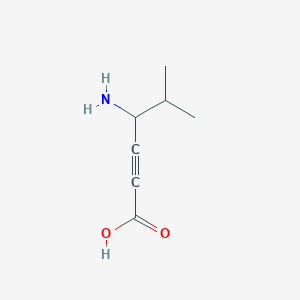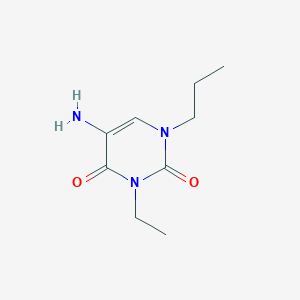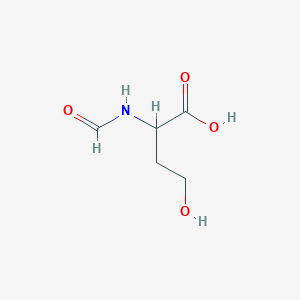![molecular formula C14H19NO3 B13176375 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid has several scientific research applications, including:
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to study potential drug interactions and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid can be compared with other similar compounds, such as:
3-Methyl-3-(4-methylphenyl)butanoic acid: This compound has a similar structure but differs in the position of the functional groups.
3-Methyl-2-{[(4-methylphenyl)acetyl]amino}butanoic acid: This compound has a similar molecular formula and is used in similar research applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of research applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
3-methyl-2-[[2-(4-methylphenyl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)13(14(17)18)15-12(16)8-11-6-4-10(3)5-7-11/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BAHCEYWWLYTXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)



![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)






